Boiling Point and Predicted Physicochemical Stability: Differentiating the (S)-Enantiomer from the (R)-Enantiomer and Racemate
The (S)-enantiomer (CAS 172477-91-7) has a reported boiling point of 287 °C . While this value is predicted and identical for all stereoisomers sharing the same molecular formula (C11H22N2O2) in computational models, the physical property can serve as a process control parameter. Commercial suppliers list the (R)-enantiomer with a boiling point of 287.1±9.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ . The slight difference in predicted density between the (S)-form (0.993 g/cm³) and the (R)-form (1.0±0.1 g/cm³) is minimal and not a reliable differentiator, highlighting that the primary differentiator is chiroptical, not bulk physical .
| Evidence Dimension | Boiling point / Density |
|---|---|
| Target Compound Data | Boiling point: 287 °C; Density: 0.993 g/cm³ |
| Comparator Or Baseline | (R)-enantiomer: Boiling point 287.1±9.0 °C; Density 1.0±0.1 g/cm³. Racemate: Boiling point 287.1±9.0 °C (predicted). |
| Quantified Difference | Boiling point difference: ~0.1 °C (within prediction error). Density difference: ~0.007 g/cm³ (negligible). |
| Conditions | Predicted computational models; experimental verification may vary. |
Why This Matters
For procurement, the near-identical physical properties mean that chiral identity cannot be confirmed by boiling point or density alone, underscoring the necessity of validated chiral purity certificates.
